tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (7-azaspiro[3.5]nonan-2-yl)carbamate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-11-8-14(9-11)4-6-15-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
InChI Key |
XPNULVUYKCFFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.